Cas no 1790199-25-5 (1-Pyrrolidineacetamide, N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,5-dioxo-)

1-Pyrrolidineacetamide, N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,5-dioxo- structure
1790199-25-5 structure
商品名:1-Pyrrolidineacetamide, N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,5-dioxo-
CAS番号:1790199-25-5
MF:C15H17ClN2O4
メガワット:324.759483098984
CID:5368144

1-Pyrrolidineacetamide, N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,5-dioxo- 化学的及び物理的性質

名前と識別子

    • 1-Pyrrolidineacetamide, N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,5-dioxo-
    • インチ: 1S/C15H17ClN2O4/c1-22-12(10-4-2-3-5-11(10)16)8-17-13(19)9-18-14(20)6-7-15(18)21/h2-5,12H,6-9H2,1H3,(H,17,19)
    • InChIKey: SFNSMLDVYMXCMC-UHFFFAOYSA-N
    • ほほえんだ: N1(CC(NCC(C2=CC=CC=C2Cl)OC)=O)C(=O)CCC1=O

1-Pyrrolidineacetamide, N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,5-dioxo- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6451-2678-15mg
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
1790199-25-5 90%+
15mg
$89.0 2023-04-25
Life Chemicals
F6451-2678-1mg
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
1790199-25-5 90%+
1mg
$54.0 2023-04-25
Life Chemicals
F6451-2678-3mg
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
1790199-25-5 90%+
3mg
$63.0 2023-04-25
Life Chemicals
F6451-2678-5mg
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
1790199-25-5 90%+
5mg
$69.0 2023-04-25
Life Chemicals
F6451-2678-40mg
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
1790199-25-5 90%+
40mg
$140.0 2023-04-25
Life Chemicals
F6451-2678-4mg
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
1790199-25-5 90%+
4mg
$66.0 2023-04-25
Life Chemicals
F6451-2678-2mg
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
1790199-25-5 90%+
2mg
$59.0 2023-04-25
Life Chemicals
F6451-2678-25mg
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
1790199-25-5 90%+
25mg
$109.0 2023-04-25
Life Chemicals
F6451-2678-5μmol
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
1790199-25-5 90%+
5μl
$63.0 2023-04-25
Life Chemicals
F6451-2678-30mg
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
1790199-25-5 90%+
30mg
$119.0 2023-04-25

1-Pyrrolidineacetamide, N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,5-dioxo- 関連文献

1-Pyrrolidineacetamide, N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,5-dioxo-に関する追加情報

Introduction to 1-Pyrrolidineacetamide, N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,5-dioxo and Its Significance in Modern Chemical Biology

1-Pyrrolidineacetamide, N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,5-dioxo, identified by its CAS number 1790199-25-5, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This heterocyclic amide derivative exhibits a unique structural framework that has garnered attention for its potential applications in drug discovery and molecular medicine. The compound's molecular architecture, characterized by a pyrrolidine core and functionalized side chains, positions it as a promising candidate for further exploration in therapeutic interventions.

The structural features of 1-Pyrrolidineacetamide, N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,5-dioxo include a central pyrrolidine ring substituted with an amide group at the 1-position and an acetoxy group at the 2- and 5-positions. The N-terminal amide is further modified with an N-substituent consisting of a 2-chlorophenyl ring and a 2-methoxyethyl chain. This complex arrangement of functional groups contributes to the compound's diverse chemical properties and biological activities, making it a subject of intense scrutiny in contemporary research.

In recent years, the development of novel heterocyclic compounds has seen significant advancements, particularly in the field of medicinal chemistry. 1-Pyrrolidineacetamide, N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,5-dioxo stands out due to its ability to interact with biological targets in unique ways. The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) groups enhances its pharmacological profile, enabling it to modulate various enzymatic and receptor systems. Such characteristics are highly valued in the design of small-molecule drugs aimed at treating a wide range of diseases.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex bioactive molecules. Researchers have leveraged its structural motifs to develop derivatives with enhanced potency and selectivity. For instance, modifications to the side chains have been explored to optimize binding interactions with specific protein targets. These efforts have led to the identification of novel scaffolds that exhibit promising preclinical activity in models of inflammation, cancer, and neurodegenerative disorders.

The synthesis of 1-Pyrrolidineacetamide, N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,5-dioxo involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps include cyclization reactions to form the pyrrolidine ring, followed by functional group interconversions such as chlorination and methylation. The introduction of the amide and acetoxy groups requires precise control over reaction conditions to ensure high yield and purity. Advances in catalytic methods have further streamlined these processes, making large-scale production more feasible.

The pharmacological evaluation of 1-Pyrrolidineacetamide, N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,5-dioxo has revealed several intriguing properties. In vitro studies have demonstrated its ability to inhibit certain kinases and enzymes implicated in disease pathogenesis. Notably, its interaction with protein targets suggests potential therapeutic benefits in conditions where dysregulation of these pathways plays a critical role. Preclinical trials are underway to assess its efficacy and safety profiles in animal models, providing valuable insights into its clinical applicability.

The compound's structural complexity also lends itself to computational studies aimed at understanding its mechanism of action. Molecular modeling techniques have been employed to simulate interactions between 1-Pyrrolidineacetamide, N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,5-dioxo and biological receptors. These simulations help predict binding affinities and identify key residues involved in drug-receptor communication. Such data are instrumental in guiding medicinal chemists toward designing next-generation analogs with improved pharmacokinetic properties.

The versatility of 1-Pyrrolidineacetamide, N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,5-dioxo extends beyond its direct therapeutic applications. It serves as a valuable building block for libraries of compounds used in high-throughput screening campaigns. By diversifying its core structure through combinatorial chemistry approaches, researchers can rapidly explore vast chemical spaces without extensive synthetic effort. This strategy has accelerated the discovery pipeline for new bioactive molecules across multiple therapeutic areas.

Future directions for research on 1-Pyrrolidineacetamide, N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,5-dioxo include exploring its role in drug repurposing initiatives. Given its unique pharmacological profile, it may offer new insights into existing therapeutic strategies when used in novel contexts or combined with other agents. Additionally, investigating its potential as a prodrug—a precursor that releases active metabolites within biological systems—could expand its utility further.

The environmental impact of synthesizing such complex molecules is also a growing consideration in modern drug development. Efforts are underway to optimize synthetic routes for greater efficiency and sustainability by reducing waste generation and minimizing hazardous reagent use. Green chemistry principles are being integrated into laboratory practices to ensure that innovations like 1-Pyrrolidineacetamide, N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,5-dioxo are developed responsibly.

In conclusion,1-Pyrrolidineacetamide, CAS number 1790199-25-5, exemplifies the intersection of structural innovation and biological function that drives progress in chemical biology today. Its unique features make it a compelling candidate for further investigation across multiple domains—from molecular diagnostics to drug development—and underscore the importance of interdisciplinary collaboration in advancing human health.

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